molecular formula C8H19N3O2S B13221749 3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide

3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide

Cat. No.: B13221749
M. Wt: 221.32 g/mol
InChI Key: XJHMFUKKTHLANG-UHFFFAOYSA-N
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Description

3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide is a chemical compound with the molecular formula C8H19N3O2S. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a sulfonamide group, which is known for its presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of azetidine with ethylamine and isopropylamine in the presence of a sulfonyl chloride reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various sulfonamide derivatives

Scientific Research Applications

3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide group, which is known for its pharmacological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-methyl-N-(propan-2-yl)azetidine-1-sulfonamide
  • 3-Amino-N-ethyl-N-(butan-2-yl)azetidine-1-sulfonamide
  • 3-Amino-N-ethyl-N-(propan-2-yl)pyrrolidine-1-sulfonamide

Uniqueness

3-Amino-N-ethyl-N-(propan-2-yl)azetidine-1-sulfonamide is unique due to its specific combination of an azetidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

I

Properties

Molecular Formula

C8H19N3O2S

Molecular Weight

221.32 g/mol

IUPAC Name

3-amino-N-ethyl-N-propan-2-ylazetidine-1-sulfonamide

InChI

InChI=1S/C8H19N3O2S/c1-4-11(7(2)3)14(12,13)10-5-8(9)6-10/h7-8H,4-6,9H2,1-3H3

InChI Key

XJHMFUKKTHLANG-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)S(=O)(=O)N1CC(C1)N

Origin of Product

United States

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